ethyl 2-({[3-bromo-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
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Overview
Description
ETHYL 2-[3-BROMO-5-(4-METHOXYPHENYL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-AMIDO]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound that features a unique combination of functional groups, including a pyrazolo[1,5-a]pyrimidine core, a trifluoromethyl group, and a cyclohepta[b]thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[3-BROMO-5-(4-METHOXYPHENYL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-AMIDO]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The key steps include the formation of the pyrazolo[1,5-a]pyrimidine core, the introduction of the trifluoromethyl group, and the construction of the cyclohepta[b]thiophene ring. Specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[3-BROMO-5-(4-METHOXYPHENYL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-AMIDO]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized analogs.
Scientific Research Applications
ETHYL 2-[3-BROMO-5-(4-METHOXYPHENYL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-AMIDO]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: Its unique structure could be explored for therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: The compound may find use in the development of advanced materials with specific properties, such as electronic or optical applications.
Mechanism of Action
The mechanism of action of ETHYL 2-[3-BROMO-5-(4-METHOXYPHENYL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-AMIDO]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives, trifluoromethyl-substituted molecules, and cyclohepta[b]thiophene analogs. Examples include:
Pyrazolo[1,5-a]pyrimidine derivatives: These compounds share the core structure and may have similar biological activities.
Trifluoromethyl-substituted molecules: Compounds with trifluoromethyl groups often exhibit unique chemical and biological properties.
Cyclohepta[b]thiophene analogs: These analogs share the cyclohepta[b]thiophene ring and may have similar applications in materials science.
Uniqueness
ETHYL 2-[3-BROMO-5-(4-METHOXYPHENYL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-AMIDO]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE is unique due to its combination of functional groups and structural features
Properties
Molecular Formula |
C27H28BrF3N4O4S |
---|---|
Molecular Weight |
641.5 g/mol |
IUPAC Name |
ethyl 2-[[3-bromo-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carbonyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C27H28BrF3N4O4S/c1-3-39-26(37)20-16-7-5-4-6-8-18(16)40-25(20)33-24(36)22-21(28)23-32-17(14-9-11-15(38-2)12-10-14)13-19(27(29,30)31)35(23)34-22/h9-12,17,19,32H,3-8,13H2,1-2H3,(H,33,36) |
InChI Key |
RQJCRBRUVHDHIE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=NN4C(CC(NC4=C3Br)C5=CC=C(C=C5)OC)C(F)(F)F |
Origin of Product |
United States |
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